molecular formula C19H24N2O3 B6938413 N-[2-(3-ethoxycyclobutyl)ethyl]-2-(4-oxoquinolin-1-yl)acetamide

N-[2-(3-ethoxycyclobutyl)ethyl]-2-(4-oxoquinolin-1-yl)acetamide

Cat. No.: B6938413
M. Wt: 328.4 g/mol
InChI Key: BXYPIZDNJUYCOU-UHFFFAOYSA-N
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Description

N-[2-(3-ethoxycyclobutyl)ethyl]-2-(4-oxoquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(3-ethoxycyclobutyl)ethyl]-2-(4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-24-15-11-14(12-15)7-9-20-19(23)13-21-10-8-18(22)16-5-3-4-6-17(16)21/h3-6,8,10,14-15H,2,7,9,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPIZDNJUYCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)CCNC(=O)CN2C=CC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethoxycyclobutyl)ethyl]-2-(4-oxoquinolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Cyclobutyl Substitution: The ethoxycyclobutyl group can be introduced via a nucleophilic substitution reaction, where an appropriate cyclobutyl halide reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethoxycyclobutyl)ethyl]-2-(4-oxoquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy group or other substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(3-ethoxycyclobutyl)ethyl]-2-(4-oxoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: Another quinoline derivative with similar biological activities.

    N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: A compound with a different core structure but similar functional groups.

Uniqueness

N-[2-(3-ethoxycyclobutyl)ethyl]-2-(4-oxoquinolin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its ethoxycyclobutyl group is particularly noteworthy, as it can influence the compound’s pharmacokinetic properties and interaction with biological targets.

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